3-Methoxy-4-(pentyloxy)benzoic acid chemical structure
3-Methoxy-4-(pentyloxy)benzoic acid chemical structure
An In-Depth Technical Guide to 3-Methoxy-4-(pentyloxy)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The Architectural Elegance of a Benzoic Acid Derivative
In the landscape of medicinal chemistry, the benzoic acid scaffold is a privileged structure, a foundational element upon which countless therapeutic agents have been built. Its derivatives are ubiquitous, serving roles from simple preservatives to complex modulators of biological pathways.[1] This guide focuses on a specific, thoughtfully designed analogue: 3-Methoxy-4-(pentyloxy)benzoic acid .
The rationale for this molecule's design is immediately apparent to the seasoned researcher. It begins with the naturally occurring vanillic acid (4-hydroxy-3-methoxybenzoic acid), a compound known for a spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] By appending a pentyloxy chain to the 4-position hydroxyl group, we fundamentally alter the molecule's lipophilicity. This modification is not trivial; it is a deliberate strategy to potentially enhance membrane permeability, modulate protein binding, and explore new interactions within biological targets. This guide provides a comprehensive technical overview of its synthesis, characterization, and prospective applications for professionals in drug discovery and development.
Section 1: Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a compound is the bedrock of its development. The introduction of the five-carbon pentyloxy group significantly influences the molecule's characteristics compared to its parent, vanillic acid.
1.1: Core Properties
The key physicochemical parameters for 3-Methoxy-4-(pentyloxy)benzoic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₄ | [4] |
| Molecular Weight | 238.28 g/mol | [4] |
| Appearance | Expected to be a white to off-white crystalline powder | Inferred from analogues[5] |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO, ethyl acetate) | Inferred from structure |
| LogP (Predicted) | ~3.5-4.0 | Inferred from structure |
1.2: Spectroscopic Signature for Structural Verification
In the absence of published experimental spectra for this specific molecule, we can predict its characteristic spectroscopic data with high confidence based on established principles and data from close structural analogues like 3-methoxy-4-methylbenzoic acid and methyl vanillate.[1][6] This predicted data serves as a benchmark for researchers to validate the successful synthesis and purity of the compound.
1.2.1: ¹H NMR Spectroscopy
(Predicted for CDCl₃, 400 MHz)
-
δ ~10-12 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH). Its chemical shift can be highly variable and concentration-dependent.
-
δ ~7.7 ppm (dd, J ≈ 8.4, 2.0 Hz, 1H): Aromatic proton at C6, ortho to the carboxyl group and meta to the methoxy group.
-
δ ~7.5 ppm (d, J ≈ 2.0 Hz, 1H): Aromatic proton at C2, ortho to both the carboxyl and methoxy groups.
-
δ ~6.9 ppm (d, J ≈ 8.4 Hz, 1H): Aromatic proton at C5, ortho to the pentyloxy group.
-
δ ~4.0 ppm (t, J ≈ 6.5 Hz, 2H): Methylene protons of the pentyloxy group attached to the aromatic ring (-O-CH₂ -).
-
δ ~3.9 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).
-
δ ~1.8 ppm (quint, J ≈ 7.0 Hz, 2H): Methylene protons beta to the oxygen in the pentyloxy chain.
-
δ ~1.4 ppm (m, 4H): Methylene protons gamma and delta to the oxygen in the pentyloxy chain.
-
δ ~0.9 ppm (t, J ≈ 7.2 Hz, 3H): Terminal methyl protons of the pentyloxy group.
1.2.2: ¹³C NMR Spectroscopy
(Predicted for CDCl₃, 100 MHz)
-
δ ~172 ppm: Carboxylic acid carbonyl carbon (-C OOH).
-
δ ~153 ppm: Aromatic carbon C4, attached to the pentyloxy group.
-
δ ~148 ppm: Aromatic carbon C3, attached to the methoxy group.
-
δ ~124 ppm: Aromatic carbon C6.
-
δ ~122 ppm: Aromatic carbon C1, attached to the carboxyl group.
-
δ ~113 ppm: Aromatic carbon C5.
-
δ ~112 ppm: Aromatic carbon C2.
-
δ ~69 ppm: Methylene carbon of the pentyloxy group attached to the ring (-O-C H₂-).
-
δ ~56 ppm: Methyl carbon of the methoxy group (-OC H₃).
-
δ ~29 ppm, ~28 ppm, ~22 ppm: Methylene carbons of the pentyloxy chain.
-
δ ~14 ppm: Terminal methyl carbon of the pentyloxy chain.
1.2.3: Infrared (IR) Spectroscopy
The IR spectrum provides a definitive confirmation of the key functional groups.[7]
-
3300-2500 cm⁻¹ (broad): A very prominent and broad absorption band characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.
-
~2950 cm⁻¹: C-H stretching vibrations from the aliphatic pentyloxy chain and the methoxy group.
-
~1680 cm⁻¹ (strong, sharp): C=O stretching vibration of the carboxylic acid carbonyl group.
-
~1600 cm⁻¹ and ~1470 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
1.2.4: Mass Spectrometry (MS)
(Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak at m/z = 238, corresponding to the molecular weight of the compound.
-
Key Fragmentation Peaks:
-
m/z = 167: Loss of the pentyl group (•C₅H₁₁) leaving the 4-hydroxy-3-methoxybenzoic acid radical cation.
-
m/z = 151: Loss of the pentyloxy group (•OC₅H₁₁).
-
m/z = 193: Loss of the carboxyl group (•COOH).
-
Section 2: Synthesis and Purification Protocol
The synthesis of 3-Methoxy-4-(pentyloxy)benzoic acid is most logically achieved via a two-step process starting from the readily available and bio-based precursor, 4-hydroxy-3-methoxybenzoic acid (vanillic acid).[8] The strategy involves:
-
Protection of the carboxylic acid functional group via esterification.
-
Alkylation of the phenolic hydroxyl group via a Williamson ether synthesis.[9]
-
Deprotection (hydrolysis) of the ester to yield the final carboxylic acid.
This sequence is critical. Attempting to directly alkylate vanillic acid without protecting the carboxyl group would result in a significant portion of the base deprotonating the more acidic carboxylic acid proton, preventing the desired O-alkylation of the phenol.
Caption: Synthetic workflow for 3-Methoxy-4-(pentyloxy)benzoic acid.
2.1: Detailed Experimental Protocol
Step 1: Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) Synthesis
-
Rationale: The carboxylic acid is protected as a methyl ester to prevent its interference in the subsequent base-mediated alkylation step. Sulfuric acid serves as an efficient catalyst for this Fischer esterification.
-
Procedure:
-
To a 250 mL round-bottom flask, add 4-hydroxy-3-methoxybenzoic acid (16.8 g, 0.1 mol) and methanol (100 mL).
-
Stir the suspension and carefully add concentrated sulfuric acid (2 mL) dropwise.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.
-
The resulting white solid is methyl 4-hydroxy-3-methoxybenzoate, which can be used in the next step without further purification if purity is high.[8]
-
Step 2: Methyl 3-Methoxy-4-(pentyloxy)benzoate Synthesis
-
Rationale: This is a classic Sₙ2 reaction (Williamson ether synthesis). The base (potassium carbonate) deprotonates the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking the primary alkyl halide (1-bromopentane). Acetone is a suitable polar aprotic solvent for this reaction.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve the methyl 4-hydroxy-3-methoxybenzoate (18.2 g, 0.1 mol) from the previous step in acetone (150 mL).
-
Add anhydrous potassium carbonate (20.7 g, 0.15 mol) and 1-bromopentane (18.1 g, 0.12 mol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and wash the solid with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as an oil or low-melting solid.
-
Step 3: 3-Methoxy-4-(pentyloxy)benzoic Acid Synthesis (Hydrolysis)
-
Rationale: The final step is the saponification of the methyl ester back to the carboxylic acid using a strong base, followed by acidification to protonate the carboxylate salt.
-
Procedure:
-
Dissolve the crude methyl 3-methoxy-4-(pentyloxy)benzoate in ethanol (100 mL) in a round-bottom flask.
-
Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (20 mL).
-
Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).
-
Cool the reaction mixture and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.
-
Collect the solid product by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum to yield the final product, 3-Methoxy-4-(pentyloxy)benzoic acid.
-
Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.
-
Section 3: Prospective Biological Activities and Therapeutic Applications
While no specific biological data has been published for 3-Methoxy-4-(pentyloxy)benzoic acid, its chemical architecture allows us to formulate strong hypotheses about its potential therapeutic roles. The core structure, vanillic acid, is a well-documented bioactive compound.[2][3] The addition of the pentyloxy group primarily serves to increase lipophilicity, which can enhance cell membrane penetration and alter interactions with biological targets.
3.1: Potential as an Anti-Inflammatory and Antioxidant Agent
Vanillic acid and its derivatives have demonstrated significant anti-inflammatory and antioxidant activities.[3][10] The mechanism often involves scavenging free radicals and modulating pro-inflammatory signaling pathways. One of the most critical pathways in inflammation and cell survival is regulated by NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
A derivative of vanillic acid has been shown to inhibit the Akt/NF-κB signaling pathway, which is constitutively active in many disease states, including cancer and chronic inflammation.[11] Inhibition of this pathway prevents the phosphorylation of IκB, its subsequent degradation, and the translocation of NF-κB to the nucleus, where it would otherwise activate the transcription of pro-inflammatory and anti-apoptotic genes.
Caption: Hypothesized mechanism of action via inhibition of the Akt/NF-κB pathway.
3.2: Applications in Drug Development
-
Oncology: Given the role of the Akt/NF-κB pathway in cell survival and proliferation, this compound could be explored as a scaffold for developing novel anti-cancer agents, particularly in malignancies where this pathway is overactive.[11]
-
Neuroprotection: Vanillic acid has shown promise in models of neurodegeneration.[2] The increased lipophilicity of the pentyloxy derivative may enhance its ability to cross the blood-brain barrier, making it an interesting candidate for central nervous system disorders.
-
Antimicrobial Agents: Benzoic acid and its derivatives are known for their antimicrobial properties.[10] This molecule could be screened for activity against various bacterial and fungal strains.
Section 4: Safety and Handling
While specific toxicology data for 3-Methoxy-4-(pentyloxy)benzoic acid is not available, data from related compounds like 4-(pentyloxy)benzoic acid should be used for preliminary guidance. It is classified as an irritant.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately and thoroughly with water.
-
Conclusion
3-Methoxy-4-(pentyloxy)benzoic acid represents a logical and strategic evolution of the natural product vanillic acid. Its design, centered on increasing lipophilicity, opens up new avenues for enhancing biological activity and exploring novel therapeutic applications. The synthetic route is robust and relies on fundamental, well-understood organic reactions, making the compound highly accessible for research purposes. Based on the strong pharmacological profile of its parent scaffold, this derivative stands as a promising candidate for screening in anti-inflammatory, anti-cancer, and neuroprotective discovery programs. The detailed characterization and synthesis protocols provided herein serve as a foundational guide for researchers aiming to unlock the full potential of this elegant molecule.
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